Methoxyallene
Overview
Description
Methoxyallene is a useful research compound. Its molecular formula is C4H6O and its molecular weight is 70.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 363923. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Carbon-Carbon Bond Formation : Methoxyallene oxide, prepared by epoxidation, reacts with aldehydes or acetals to form 2,3-dialkoxy- or 3-hydroxy-2-methoxy ketones, as discovered by Hayakawa and Shimizu (2000) in their study published in Organic Letters (Hayakawa & Shimizu, 2000).
Methoxycarbonylation : this compound reacts with carbon monoxide in certain systems to afford various acrylate and propene derivatives, as described by Trofimov et al. (2004) in Mendeleev Communications (Trofimov et al., 2004).
Diastereoselective Additions : Lithiated this compound adds to chiral aldehydes, leading to enantiomerically pure furan derivatives, as researched by Hormuth and Reissig (1991) in Synlett (Hormuth & Reissig, 1991).
Couplings with Carbonyl Compounds : Hölemann and Reissig (2003) found that samarium diiodide-induced coupling of carbonyl compounds with this compound yields 4-hydroxy 1-enol ethers, a finding published in Organic Letters (Hölemann & Reissig, 2003).
Rotational Isomerism and Structure Analysis : Rastelli, Gallinella, and Burdisso (1989) in the Journal of Molecular Structure studied the rotational isomerism of this compound, revealing its structural characteristics and vibrational properties (Rastelli, Gallinella, & Burdisso, 1989).
Mesoscale Continuous-Flow Synthesis : Seghers et al. (2018) in ChemSusChem developed a continuous-flow route for synthesizing lithiated this compound, demonstrating its potential for scale-up and industrial application (Seghers et al., 2018).
Reactions with Hydrazones : Breuil-Desvergnes and Goré (2001) in Tetrahedron explored the reaction of the lithio-derivative of this compound with aldehyde hydrazones, leading to various pyrroline derivatives (Breuil-Desvergnes & Goré, 2001).
Cationic Polymerization : Takahashi, Yokozawa, and Endo (1992) in Macromolecular Chemistry and Physics reported the cationic polymerization of this compound with protonic acids, producing polymers with high molecular weight and double bond content (Takahashi, Yokozawa, & Endo, 1992).
Safety and Hazards
Mechanism of Action
Target of Action
Methoxyallene is a versatile C3 building block in organic synthesis . It is primarily used as a reactant in various chemical reactions, including multicomponent reactions with nitriles and carboxylic acids, intermolecular hydroamination, one-pot synthesis of alkoxy and (alkylsulfanyl)-substituted pyrroles and dihydropyridines, intermolecular [4+2] cycloaddition with dienes, allenyl cyclization, and insertion reactions of C-C pi-bonds into alkylidenesilacyclopropanes .
Mode of Action
This compound interacts with its targets through a series of chemical reactions. For instance, in the stereospecific conversion of boronic esters into enones, this compound acts as a three-carbon building block . Following the formation of a boronate complex by the reaction of the boronic ester with lithiated-methoxyallene, protonation triggers a stereospecific 1,2-migration before oxidation generates the enone .
Biochemical Pathways
For example, it is involved in the synthesis of enantiopure pyridines, alkoxy and (alkylsulfanyl)-substituted pyrroles and dihydropyridines, cyclopentenones, and butenolide compounds .
Pharmacokinetics
It is known that this compound is a liquid at room temperature with a density of 0832 g/mL at 25 °C . It is typically stored at temperatures between 2-8°C .
Result of Action
The result of this compound’s action is the formation of various compounds through chemical reactions. For example, it can react with nitrosoalkenes to give highly functionalized 1,2-oxazine derivatives, which are versatile intermediates in organic synthesis . In another example, this compound reacts with carbon monoxide in the PdCl2–CuCl2–NaHCO3 system in MeOH to afford methyl 2-(dimethoxymethyl)acrylate and 2-chloro-3,3-dimethoxyprop-1-ene .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the rate and outcome of the reactions involving this compound. It is also worth noting that this compound is classified as a flammable liquid, and its storage and handling require specific safety measures .
Biochemical Analysis
Biochemical Properties
Methoxyallene interacts with various biomolecules in biochemical reactions. It is involved in multicomponent reactions with nitriles and carboxylic acids, leading to the synthesis of enantiopure pyridines . It also participates in intermolecular hydroamination and [4+2] cycloaddition with dienes . These interactions highlight the role of this compound in biochemical reactions.
Cellular Effects
The effects of this compound on cells and cellular processes are primarily observed in its role as a reactant in biochemical reactions. For instance, it is involved in the one-pot synthesis of alkoxy and (alkylsulfanyl)-substituted pyrroles and dihydropyridines
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. For instance, it undergoes allenyl cyclization and subsequent transformation into dicarbonyl, cyclopentenones, and butenolide compounds . It also participates in insertion reactions of C-C pi-bonds into alkylidenesilacyclopropanes . These mechanisms illustrate how this compound interacts with biomolecules and influences gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are primarily observed in its role as a reactant in biochemical reactions. It has been produced in continuous flow in a very safe way up to 30 gh@1
Properties
InChI |
InChI=1S/C4H6O/c1-3-4-5-2/h4H,1H2,2H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWJXAJEGRDMQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
70.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13169-00-1 | |
Record name | 1,2-Propadiene, 3-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013169001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC363923 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363923 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methoxyallene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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